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molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No. B044940
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Patent
US08455698B2

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the corresponding catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.46 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.2 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455698B2

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the corresponding catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.46 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.2 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455698B2

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the corresponding catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.46 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.2 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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